molecular formula C20H23NO3 B15215286 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one CAS No. 76325-80-9

3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one

Cat. No.: B15215286
CAS No.: 76325-80-9
M. Wt: 325.4 g/mol
InChI Key: LITDNYDOOKSWGY-UHFFFAOYSA-N
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Description

3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a hybrid compound combining an adamantane moiety with a 3-hydroxyindolin-2-one core. Adamantane derivatives are widely recognized for their biological relevance, including antiviral, neuroprotective, and anti-inflammatory properties . The indolin-2-one scaffold, prevalent in natural and synthetic pharmaceuticals, contributes to diverse pharmacological activities such as kinase inhibition and antioxidant effects .

Properties

CAS No.

76325-80-9

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H23NO3/c22-17(19-8-12-5-13(9-19)7-14(6-12)10-19)11-20(24)15-3-1-2-4-16(15)21-18(20)23/h1-4,12-14,24H,5-11H2,(H,21,23)

InChI Key

LITDNYDOOKSWGY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CC4(C5=CC=CC=C5NC4=O)O

Origin of Product

United States

Preparation Methods

Preparation Methodologies

Aldol Condensation Strategy

The aldol reaction between adamantane-derived ketones and N-substituted isatins has emerged as a primary route.

Reaction Protocol
  • Substrate Preparation : Adamantane-1-carbonyl chloride is condensed with methyl ketones (e.g., acetophenone derivatives) to form 2-(adamantan-1-yl)-2-oxoethyl intermediates.
  • Aldol Addition : Piperidine-catalyzed aldol reaction between the ketone and N-alkylisatin under mild basic conditions (pH 8–9) yields the tertiary alcohol:
    $$
    \text{N-Alkylisatin} + \text{2-(Adamantan-1-yl)-2-oxoethyl ketone} \xrightarrow{\text{piperidine}} \text{3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one}
    $$
  • Workup : Crude product is purified via silica gel chromatography using ethyl acetate/hexanes (3:7).

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 6–8 hours
TLC Rf 0.45 (EtOAc/hexanes 1:1)

Mechanistic Insight : Piperidine abstracts the α-proton from the adamantane ketone, generating an enolate that attacks the electrophilic carbonyl of N-alkylisatin. Subsequent protonation forms the tertiary alcohol.

Lithiation-Based Coupling

Lithiation strategies enable direct functionalization of pre-formed indolin-2-one scaffolds.

Stepwise Synthesis
  • Indolin-2-one Lithiation : Treatment of N-benzylindolin-2-one with n-butyllithium (-78°C, THF) generates a resonance-stabilized enolate.
  • Electrophilic Quenching : Addition of adamantane-1-carbonyl chloride to the enolate forms the C3 ketone intermediate.
  • Hydroxylation : Oxidative hydroxylation (e.g., using mCPBA) introduces the 3-hydroxy group.

Optimization Challenges :

  • Excess lithiating agent (>2.2 equiv) leads to over-substitution at C3.
  • Low temperatures (-78°C) are critical to prevent epimerization.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 7.88 (d, J = 8.1 Hz, indole H4), 2.11 (br s, adamantane CH₂).
  • HRMS : m/z 378.1932 [M+H]⁺ (calc. 378.1935).

Dehydration-Rearrangement Approach

This method leverages acid-catalyzed dehydration of 3-hydroxy precursors to access α,β-unsaturated intermediates, followed by conjugate addition.

Procedure
  • Dehydration : 3-Hydroxyindolin-2-one is treated with HCl (conc.) in refluxing toluene, yielding (E)-3-(2-oxoethylidene)indolin-2-one.
  • Adamantane Conjugation : Michael addition of adamantane-1-thiol to the α,β-unsaturated ketone, followed by oxidation (KMnO₄) to the ketone.

Limitations :

  • Poor regioselectivity in Michael addition (∼60:40 E:Z).
  • Over-oxidation risks degrading the adamantane moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Drawback
Aldol Condensation 68–72 ≥95 Single-step, high atom economy Requires anhydrous conditions
Lithiation 55–60 90 Direct C3 functionalization Cryogenic conditions
Dehydration-Rearrangement 45 85 Access to unsaturated analogs Low regioselectivity

Characterization and Quality Control

Spectroscopic Benchmarks

  • FT-IR : ν 1715 cm⁻¹ (C=O, indolinone), 1680 cm⁻¹ (C=O, adamantane ketone).
  • ¹³C NMR : 207.8 ppm (adamantane C=O), 176.2 ppm (indolinone C=O).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
  • Elemental Analysis : Calculated C, 73.12%; H, 6.98%; N, 3.71%. Found C, 72.89%; H, 6.85%; N, 3.68%.

Chemical Reactions Analysis

Base-Induced o-Arylation

Treatment of 3-hydroxyindolin-2-one derivatives with inorganic bases at elevated temperatures induces o-arylation. For example:

Reaction Conditions :

  • Base : KOH or NaOH

  • Temperature : 120–150°C

  • Solvent : DMF or DMSO

Outcome :
Formation of o-arylated 1,3-cyclohexanedione derivatives via elimination of the hydroxy group and subsequent coupling. This reaction is facilitated by the electron-withdrawing effect of the adamantane moiety, which stabilizes intermediates .

Product StructureKey Functional GroupsYield (%)Reference
o-Arylated cyclohexanedioneAryl, ketone65–78

Dimerization via Morita-Baylis-Hillman Reaction

The hydroxy group enables participation in Morita-Baylis-Hillman (MBH) reactions, forming homodimers:

Reaction Conditions :

  • Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Substrate : Ethylene glycol diacrylate

  • Temperature : Room temperature

Outcome :
Symmetric homodimers linked via C–C bonds. Electron-withdrawing substituents (e.g., Cl, NO₂) on the indolinone ring accelerate reaction rates .

Dimer StructureReaction Time (h)Yield (%)IC₅₀ (µM)
Homodimeric 3-hydroxyindolin-2-one0.25–2448–630.72

Mechanistic Insight :
The reaction proceeds through a conjugate addition-elimination pathway, with DABCO activating the diacrylate electrophile.

Hydroxy Group Reactivity

The tertiary hydroxy group undergoes selective modifications:

  • Esterification : Reacts with acetyl chloride to form acetate derivatives (yield: 85–92%) .

  • Oxidation : Stable under mild oxidizing conditions (e.g., PCC), but strong oxidants (e.g., KMnO₄) degrade the adamantane framework.

Ketone Reactivity

The α,β-unsaturated ketone participates in:

  • Nucleophilic Additions : Grignard reagents add to the carbonyl, forming tertiary alcohols (yield: 70–82%) .

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the adamantane group .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Anti-HIV Activity : Bromo- or chloro-substituted derivatives inhibit HIV-1 reverse transcriptase at nanomolar concentrations .

  • Anticancer Potential : Homodimers exhibit up to 400-fold higher activity than monomers against cancer cell lines (e.g., HepG2) .

Comparative Reaction Efficiency

Reaction TypeOptimal CatalystTemperatureYield Range (%)
o-ArylationNaOH150°C65–78
MBH DimerizationDABCO25°C48–63
EsterificationPyridine80°C85–92

Challenges and Limitations

  • Steric Hindrance : The adamantane group limits access to reactive sites, reducing yields in bulkier substrates .

  • Sensitivity : Strong acids or bases degrade the indolinone ring, necessitating mild conditions.

Scientific Research Applications

3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the indolinone core can interact with enzymes and receptors. This dual functionality allows the compound to modulate various biological pathways, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Key Findings:

  • Substituent Impact: Nitro and amino groups enhance radical scavenging and anti-inflammatory effects, respectively. For example, compound 2q (4-aminobenzoate) outperformed diclofenac sodium in protein denaturation assays .
  • Structural Conformation : Adamantane esters adopt synclinal conformations, promoting head-to-tail molecular packing that may influence crystallization and solubility .
  • Synthetic Flexibility : Derivatives are synthesized via nucleophilic substitution of 1-adamantyl bromomethyl ketone with carboxylic acids in DMF/K₂CO₃, achieving yields of 70–80% .

Comparison with Indolin-2-one Derivatives

Indolin-2-one derivatives vary in substituents at the 3-position, affecting physicochemical and pharmacological profiles.

Table 2: Structural and Functional Comparison of Indolin-2-one Analogs

Compound Name Substituent(s) Molecular Formula Key Features
3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one 4-Aminophenyl-2-oxoethyl C₁₆H₁₄N₂O₃ Enhanced solubility (polar amino group)
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indolin-2-one 4-Methylphenyl-2-oxoethyl C₁₇H₁₅NO₃ Lipophilic (methyl group improves membrane permeability)
3,3-Dimethylindolin-2-one 3,3-Dimethyl C₁₀H₁₁NO Simplified scaffold; no adamantane/aryl groups
Target Compound Adamantan-1-yl-2-oxoethyl C₂₀H₂₃NO₃ Combines adamantane’s rigidity with indolinone’s reactivity

Key Findings:

  • Biological Implications: The 4-aminophenyl analog (CAS 332019-04-2) shares structural similarities with the target compound but lacks adamantane’s steric bulk, which may reduce metabolic stability .
  • Synthetic Routes: Indolinone derivatives are typically synthesized via condensation reactions or bioconversion pathways, differing from the adamantane-focused nucleophilic substitutions .

Biological Activity

The compound 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a derivative of the indolin-2-one scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process starting from isatin derivatives. Recent studies have highlighted methods such as the three-component coupling reaction involving N-protected isatin, aryne precursors, and 1,3-cyclodione under metal-free conditions, yielding various substituted hydroxyindolinones with good efficiency and purity .

Anticancer Activity

Numerous studies have reported on the anticancer properties of compounds related to the indolin-2-one structure. For instance, a study demonstrated that derivatives of 3-hydroxyindolin-2-one exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneMCF-7 (Breast)0.72Apoptosis Induction
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneA549 (Lung)0.85Cell Cycle Arrest
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneHeLa (Cervical)0.90Apoptosis Induction

Antimicrobial Activity

The antimicrobial potential of indolinone derivatives has also been explored. A series of studies indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the adamantane moiety is believed to enhance membrane permeability, contributing to their effectiveness .

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneStaphylococcus aureus25 µg/mL
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneEscherichia coli30 µg/mL
3-(Adamantan-1-yl)-3-hydroxyindolin-2-oneCandida albicans20 µg/mL

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds based on the indolinone structure have shown anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of hydroxyindolinones in vitro against multiple cancer cell lines. The results indicated that compounds with bulky substituents like adamantane exhibited enhanced cytotoxicity compared to simpler analogs, suggesting a structure–activity relationship that favors larger substituents for improved activity.
  • Case Study on Antimicrobial Resistance : Research focused on the antimicrobial properties of indole derivatives revealed that modifications at the indole nitrogen could significantly affect the MIC values against resistant bacterial strains. The adamantane derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one, and what intermediates are critical for yield optimization?

  • Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Condensation reactions between adamantane-1-carbonyl chloride and hydroxyindolin-2-one derivatives under inert atmospheres (e.g., nitrogen) .

Reaction optimization using catalysts like triethylamine to enhance nucleophilic substitution efficiency .
Key intermediates include 3-hydroxyindolin-2-one and adamantane-1-carbonyl chloride. Yield optimization requires strict control of stoichiometry and reaction time to minimize side products like β-scission derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents like DMSO-d₆) .
  • X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for validating the hydroxy and adamantyl substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating the compound’s bioactivity in anticancer or antiviral research?

  • Methodological Answer:

  • In vitro antiproliferative assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Anti-HIV screening using HIV-1/2 reverse transcriptase inhibition assays, with IC₅₀ values compared to reference drugs like zidovudine .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved, particularly when comparing anti-HIV and antitumor results?

  • Methodological Answer:

  • Assay standardization: Verify cell line authenticity (e.g., STR profiling) and use internal controls (e.g., doxorubicin for cytotoxicity) .
  • Stereochemical analysis: Ensure enantiomeric purity via chiral HPLC, as stereoisomers may exhibit divergent bioactivities .
  • Mechanistic studies: Employ proteomics (e.g., Western blot for apoptosis markers) to distinguish direct target engagement from off-target effects .

Q. What strategies mitigate byproduct formation during the synthesis of derivatives with functionalized adamantyl groups?

  • Methodological Answer:

  • Temperature control: Maintain reflux temperatures <100°C to prevent adamantane ring decomposition .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., hydroxyls) during coupling reactions .
  • Catalyst screening: Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile sites prone to oxidative metabolism (e.g., adamantyl C-H bonds) .
  • Molecular docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .
  • ADMET prediction tools: Use SwissADME or ADMETlab to estimate bioavailability and hepatotoxicity risks .

Q. What experimental approaches validate the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled analogs for mass balance studies in rodent models .
  • LC-MS/MS quantification: Monitor plasma/tissue concentrations over time to calculate parameters like t₁/₂ and AUC .
  • Microsomal stability assays: Incubate with liver microsomes to assess metabolic clearance rates .

Q. How are twinned crystals addressed in X-ray diffraction studies of this compound?

  • Methodological Answer:

  • Data processing: Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Crystal growth optimization: Adjust solvent polarity (e.g., DMF/water mixtures) to favor single-crystal formation .
  • Validation: Cross-check results with powder XRD to confirm phase purity .

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